An In-depth Technical Guide to 17:0-17:1-17:0 TG-d5 for Lipidomics Research
An In-depth Technical Guide to 17:0-17:1-17:0 TG-d5 for Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 17:0-17:1-17:0 TG-d5, a deuterated triglyceride internal standard essential for accurate and precise quantification of triglycerides in complex biological matrices. This document details its chemical properties, provides a step-by-step experimental protocol for its use in lipidomics workflows, and presents relevant quantitative data in a clear, tabular format.
Core Concepts: Understanding 17:0-17:1-17:0 TG-d5
17:0-17:1-17:0 TG-d5, with the systematic name 1,3(d5)-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol, is a synthetic, high-purity, deuterated triglyceride.[1][2] The "d5" designation indicates that five hydrogen atoms on the glycerol backbone have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based lipidomics.
The primary role of 17:0-17:1-17:0 TG-d5 is to serve as an internal standard in quantitative lipid analysis.[3] When added to a biological sample at a known concentration before lipid extraction and analysis, it allows for the correction of variability that can occur during sample preparation and instrumental analysis. This includes inconsistencies in extraction efficiency, injection volume, and ionization efficiency in the mass spectrometer. By normalizing the signal of endogenous triglycerides to the signal of the deuterated standard, researchers can achieve more accurate and reproducible quantification.
Data Presentation: Key Specifications
The following table summarizes the key quantitative data and specifications for 17:0-17:1-17:0 TG-d5.
| Parameter | Value | Reference |
| Chemical Formula | C₅₄H₉₇D₅O₆ | [4][5] |
| Molecular Weight | 852.41 g/mol | [4][6] |
| Synonyms | 1,3(d5)-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol | |
| Physical Form | Powder | [4] |
| Chemical Purity | >99% (as determined by Thin Layer Chromatography) | [4] |
| Storage Temperature | -20°C | [1][4] |
| Isotopic Purity | While specific batch-to-batch isotopic enrichment may vary, deuterated standards are synthesized to achieve high isotopic purity. The final product will contain a statistical distribution of isotopologues. | [7] |
| Stability | Stable for at least one year when stored properly at -20°C. | [1] |
Experimental Protocols: A Step-by-Step Guide
The following protocol details a widely used method for the extraction of lipids from plasma samples using 17:0-17:1-17:0 TG-d5 as an internal standard. This method is based on the principles of liquid-liquid extraction using a mixture of methanol, methyl-tert-butyl ether (MTBE), and water.
Preparation of Internal Standard Stock Solution
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Reconstitution: Prepare a stock solution of 17:0-17:1-17:0 TG-d5 in a suitable organic solvent, such as a 1:1 (v/v) mixture of chloroform and methanol. The concentration of the stock solution should be determined based on the expected concentration of triglycerides in the samples and the sensitivity of the mass spectrometer. A typical starting concentration is 1 mg/mL.
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Working Solution: Prepare a working internal standard solution by diluting the stock solution in methanol. This working solution will be added to the samples. The final concentration in the extraction solvent should be optimized for your specific application.
Lipid Extraction from Plasma
This protocol is optimized for a 10 µL plasma sample. Volumes should be scaled accordingly for different sample amounts.
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Sample Preparation: In a clean microcentrifuge tube, add 10 µL of plasma.
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Addition of Internal Standard: Add 225 µL of cold (-20°C) methanol containing the 17:0-17:1-17:0 TG-d5 internal standard.
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Vortexing: Vortex the mixture vigorously for 10 seconds to precipitate proteins.
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Addition of MTBE: Add 750 µL of cold (-20°C) methyl-tert-butyl ether (MTBE).
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Incubation and Shaking: Incubate the mixture on a shaker at 4°C for 10 minutes.
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Phase Separation: Add 188 µL of water to induce phase separation.
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Centrifugation: Centrifuge the sample at 14,000 x g for 2 minutes. Two distinct phases will be visible: an upper organic phase containing the lipids and a lower aqueous phase.
-
Collection of Lipid Extract: Carefully collect the upper organic phase and transfer it to a new clean tube.
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Drying: Evaporate the solvent from the lipid extract under a stream of nitrogen or using a vacuum concentrator.
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Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your analytical method (e.g., methanol/chloroform 1:1, v/v) prior to analysis by LC-MS.
Mandatory Visualization: Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for lipidomics analysis using 17:0-17:1-17:0 TG-d5 and the logical relationship of using an internal standard for quantification.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Thermodynamic elucidation of structural stability of deuterated biological molecules: deuterated phospholipid vesicles in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 17:0-17:1-17:0 TG Avanti Research™ - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 5. Avanti Polar Lipids 17:0-17:1-17:0 D5 TG, 958760-74-2, MFCD22416552, powder | Fisher Scientific [fishersci.com]
- 6. 17:0-17:1-17:0 D5 TG 860903P-1MG купить, цены на сайте! [dv-expert.org]
- 7. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
